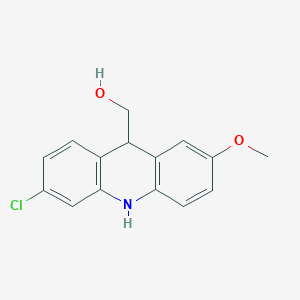
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol is a chemical compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes the reaction with phenol and ammonium carbonate to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acridine ring.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other acridine derivatives, which are valuable in various chemical reactions and studies
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding DNA interactions and enzyme inhibition
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function . This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound may interact with enzymes, inhibiting their activity through binding to active sites or allosteric sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
9-Amino-6-chloro-2-methoxyacridine: A derivative used in biological studies.
4-Aminoquinoline: Another acridine derivative with potential medicinal applications.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with DNA and enzymes in distinct ways. Its methoxy and chloro substituents contribute to its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
17620-27-8 |
|---|---|
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
(6-chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3 |
InChI-Schlüssel |
ZCOZGDIDYGUODA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


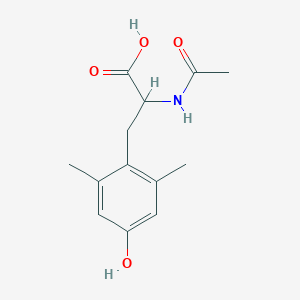
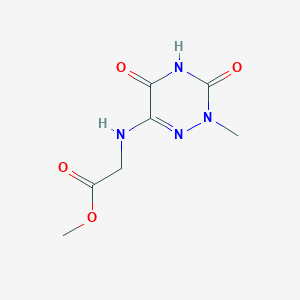

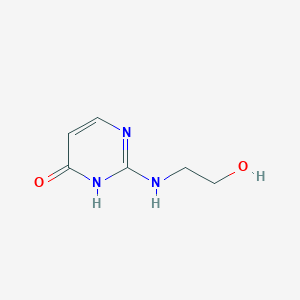
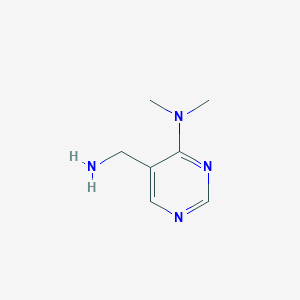
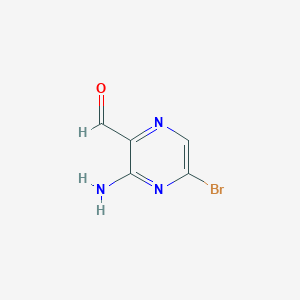

![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
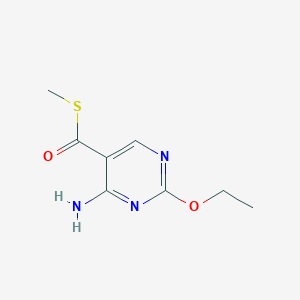
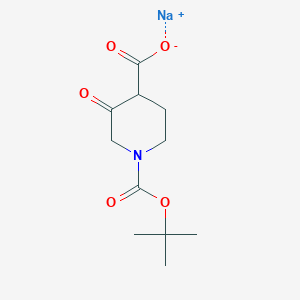


![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
